molecular formula C7H13ClO3S B2913420 (1-Ethoxycyclobutyl)methanesulfonyl chloride CAS No. 1897515-10-4

(1-Ethoxycyclobutyl)methanesulfonyl chloride

Cat. No.: B2913420
CAS No.: 1897515-10-4
M. Wt: 212.69
InChI Key: MXGZWMFXZDAUOG-UHFFFAOYSA-N
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Description

(1-Ethoxycyclobutyl)methanesulfonyl chloride is a specialized chemical reagent belonging to the class of alkanesulfonyl chlorides. It serves as a powerful electrophile and activating agent in organic synthesis, primarily used to introduce the sulfonyl group into target molecules. Its core research value lies in its application for synthesizing mesylate esters and sulfonamides. When reacting with alcohols, this reagent efficiently produces mesylate esters, which are pivotal intermediates with superior leaving group properties (pKa ~ -0.6) that enable subsequent nucleophilic substitutions, such as SN2 reactions with amines or azides to construct C-N bonds, or eliminations to form alkenes . The cyclobutyl ring with an ethoxy substituent may impart specific steric and electronic properties to the molecule, potentially making it a valuable building block in medicinal chemistry for the development of novel active pharmaceutical ingredients (APIs) and for use in structure-activity relationship (SAR) studies . Similar reagents are also employed in the synthesis of complex molecules, including cationic lipids for drug delivery systems and modulators of biological targets like cyclin-dependent kinases . As a sulfonyl chloride, it is highly reactive, particularly with nucleophiles like water and alcohols. It is a corrosive compound and a potent lachrymator, requiring handling in controlled environments such as a fume hood with appropriate personal protective equipment (PPE) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-ethoxycyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-2-11-7(4-3-5-7)6-12(8,9)10/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGZWMFXZDAUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxycyclobutyl)methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with ethyl chloroformate to form the ethoxycyclobutyl intermediate. This intermediate is then treated with methanesulfonyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: (1-Ethoxycyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid under specific conditions.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Ethoxycyclobutyl)methanesulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-Ethoxycyclobutyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Substituent Effects on Cyclobutane Derivatives

The substituent on the cyclobutane ring significantly impacts chemical behavior. Below is a comparative analysis:

Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Structural Features
(1-Ethoxycyclobutyl)methanesulfonyl chloride 1889401-96-0 Ethoxy (-OCH₂CH₃) 198.67 Electron-donating alkoxy group; steric bulk
(1-Cyanocyclobutyl)methanesulfonyl chloride N/A Cyano (-CN) ~193.68* Electron-withdrawing group; planar geometry
[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride 1909326-55-1 Dimethylamino (-N(CH₃)₂) 211.71 Basic amino group; potential for hydrogen bonding
Cyclobutylmethanesulfonyl chloride 10147-36-1 Hydrogen (-H) 166.65 Simplest analog; minimal steric hindrance

*Calculated based on molecular formula C₅H₇ClO₂S.

  • Steric Effects: The ethoxy group introduces greater steric hindrance than hydrogen or cyano substituents, which may slow reaction rates in crowded environments .

Reactivity and Stability Profiles

Hydrolysis and Degradation

Sulfonyl chlorides exhibit varying reactivity toward hydrolysis:

Compound Reactivity with NaOH (2.5 M) Required Conditions Hydrolysis Byproducts
Methanesulfonyl chloride Highly reactive Room temperature, immediate Methanesulfonic acid, NaCl
This compound Moderate reactivity* Likely room temperature Sulfonic acid derivative, NaCl
p-Toluenesulfonyl chloride Low reactivity Reflux (24 h) p-Toluenesulfonic acid, NaCl

*Inferred from : Alkoxy groups may reduce hydrolysis rates compared to simpler sulfonyl chlorides due to steric shielding of the sulfonyl chloride moiety .

Biological Activity

Chemical Structure and Properties

The compound features a cyclobutyl ring substituted with an ethoxy group and a methanesulfonyl chloride functional group. This unique structure may influence its reactivity and biological activity.

  • Molecular Formula : C7_7H13_{13}ClO2_2S
  • Molecular Weight : 198.69 g/mol

Biological Activity Overview

Research on methanesulfonyl chloride derivatives indicates that they may exhibit various biological activities, including:

  • Antimicrobial Properties : Methanesulfonyl chloride derivatives have been studied for their ability to inhibit bacterial growth. The presence of the sulfonyl group is often associated with increased antimicrobial activity.
  • Enzyme Inhibition : Compounds containing methanesulfonyl groups can act as inhibitors of specific enzymes, affecting metabolic pathways. This inhibition can lead to therapeutic applications in treating diseases related to enzyme dysfunction.
  • Cytotoxicity : Preliminary studies suggest that some derivatives may exhibit cytotoxic effects on cancer cell lines, indicating potential for development as anticancer agents.

Research Findings and Case Studies

While direct studies on (1-ethoxycyclobutyl)methanesulfonyl chloride are scarce, related compounds provide valuable data:

  • Antimicrobial Activity :
    • A study on methanesulfonyl chloride derivatives showed significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
  • Enzyme Interaction :
    • Research indicated that methanesulfonyl derivatives could inhibit proteases, which play crucial roles in various biological processes. This inhibition was attributed to the electrophilic nature of the sulfonyl chloride group, allowing it to react with nucleophilic residues in the enzyme active site .
  • Cytotoxic Effects :
    • A case study involving similar sulfonamide compounds demonstrated selective cytotoxicity towards certain cancer cell lines, suggesting that this compound could also possess similar properties .

Toxicological Profile

The safety profile of this compound is critical for its application in research and potential therapeutic uses. Data from related compounds indicate:

  • Acute Toxicity : Methanesulfonyl chloride has been classified as toxic if swallowed or inhaled, with reported LD50 values of 50 mg/kg (oral) and 200 mg/kg (dermal) in rats .
  • Corrosive Properties : It can cause severe skin burns and eye damage upon contact, necessitating careful handling .
  • Environmental Impact : The compound is harmful to aquatic life, highlighting the need for proper disposal methods to mitigate ecological risks .

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